4-Iodo-1-isobutyl-1H-pyrazole
Description
4-Iodo-1-isobutyl-1H-pyrazole is a halogenated pyrazole derivative characterized by an iodine atom at the 4-position and an isobutyl group at the 1-position of the pyrazole ring. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) .
Properties
IUPAC Name |
4-iodo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWFPVOYNYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621933 | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918487-09-9 | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918487-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . Another approach involves the use of acetic acid to obtain 5-aryl-4-iodopyrazoles .
Industrial Production Methods
Industrial production methods for 4-Iodo-1-isobutyl-1H-pyrazole are not extensively documented. the general principles of pyrazole synthesis, such as the use of transition-metal catalysts and multicomponent processes, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium bicarbonate and molecular iodine are commonly used.
Oxidation Reactions: Bromine can be employed for in situ oxidation to form pyrazoles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Iodo-1-isobutyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act on enzymes such as alcohol dehydrogenase, influencing ethanol oxidation and catabolism . The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme functions and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of 4-Iodo-1-isobutyl-1H-pyrazole with analogous iodopyrazoles:
*LogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
4-Iodo-1-isobutyl-1H-pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural attributes. Its molecular formula is C7H11IN2, featuring an iodine atom and an isobutyl group attached to a pyrazole ring. This compound has been the subject of various studies aimed at elucidating its biological activity, particularly in enzyme inhibition and receptor interactions.
Structural Characteristics
The structural composition of 4-Iodo-1-isobutyl-1H-pyrazole contributes to its biological activity. The presence of the iodine atom enhances its reactivity, while the isobutyl group influences its binding affinity to biological targets. These properties allow for interactions with specific enzymes and receptors, making it a candidate for pharmacological research.
The mechanism of action for 4-Iodo-1-isobutyl-1H-pyrazole typically involves binding to active sites on enzymes or interacting with receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, which is essential for understanding its therapeutic applications .
Biological Activity
Research has indicated that 4-Iodo-1-isobutyl-1H-pyrazole exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which may have implications in drug development for conditions requiring enzyme modulation.
- Receptor Interactions : The compound interacts with specific receptors, potentially influencing signaling pathways involved in pain perception and inflammation.
Case Studies
Several studies have explored the biological implications of 4-Iodo-1-isobutyl-1H-pyrazole:
- Enzyme Interaction Studies : Research demonstrated that compounds similar to 4-Iodo-1-isobutyl-1H-pyrazole can inhibit liver alcohol dehydrogenase (LAD) in various species, indicating potential use in managing alcohol metabolism .
- Receptor Binding Studies : The compound has been investigated for its ability to bind to G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes. Preliminary findings suggest that it may act as a biased agonist at certain opioid receptors, potentially leading to reduced side effects compared to traditional opioids .
Comparative Analysis
To better understand the uniqueness of 4-Iodo-1-isobutyl-1H-pyrazole, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Iodo-1H-pyrazole-5-carboxylic acid | Lacks isobutyl group | More acidic due to carboxylic acid functionality |
| 4-Iodo-1-methyl-1H-pyrazole | Contains a methyl group | Smaller size may affect biological interactions |
| 4-Iodo-1-isopropyl-1H-pyrazole | Contains an isopropyl group | Different steric effects compared to isobutyl |
The combination of the iodine atom and the isobutyl group significantly influences the chemical reactivity and biological activity of 4-Iodo-1-isobutyl-1H-pyrazole, enhancing its potential as both a versatile building block in synthetic chemistry and a valuable probe in biological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
